![molecular formula C15H12ClNO5S B1434165 4-[(4-Chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid CAS No. 1858250-18-6](/img/structure/B1434165.png)
4-[(4-Chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Overview
Description
4-[(4-Chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, also known as 4-CPS-DHBX, is a synthetic compound used in a variety of scientific research applications. It is a heterocyclic compound composed of nitrogen, sulfur, oxygen, and chlorine atoms, and is a derivative of benzoxazine. 4-CPS-DHBX has been studied for its potential use in various biological and biochemical processes, including its ability to catalyze certain reactions.
Scientific Research Applications
Antimicrobial Activity
This compound has been evaluated for its antimicrobial activity. The 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4 H)-one exhibited antimicrobial activity against Gram-positive bacterial strains . This suggests that the compound could be potentially used in the development of new antimicrobial agents .
Toxicity Studies
The compound has been assessed for its toxicity to aquatic crustacean Daphnia magna . This kind of study is crucial in understanding the environmental impact of the compound and its potential effects on aquatic life .
In Silico Studies
In silico studies have been performed on this compound to understand its potential mechanism of action and toxicity . These studies are important in predicting the behavior of the compound in biological systems and can guide further experimental studies .
Synthesis of Derivatives
The compound has been used in the synthesis of new derivatives, such as N-acyl-α-amino acids, 1,3-oxazol-5(4 H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles derivatives . These derivatives could have different properties and potential applications, expanding the utility of the original compound .
Physico-Chemical Characterization
The compound has been characterized using various techniques such as UV-Vis, FT-IR, MS, 1 H- and 13 C-NMR . This kind of characterization is essential in confirming the structure of the compound and understanding its physical and chemical properties .
Potential Use in Drug Development
Given its unique structure and properties, this compound could be valuable for various applications, including drug development. The presence of the chlorophenyl and trifluoromethyl groups suggests potential for lipophilicity, which can be important for drug absorption.
properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO5S/c16-10-5-7-11(8-6-10)23(20,21)17-9-14(15(18)19)22-13-4-2-1-3-12(13)17/h1-8,14H,9H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRRAOWJMHCTCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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